4-(2,5-Difluorobenzoyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-difluorophenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRALMPDEWIMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262734 | |
| Record name | (2,5-Difluorophenyl)-4-piperidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016743-93-3 | |
| Record name | (2,5-Difluorophenyl)-4-piperidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016743-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Difluorophenyl)-4-piperidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Reaction Mechanisms
Established Synthetic Pathways for 4-(2,5-Difluorobenzoyl)piperidine and its Derivatives
The synthesis of this compound can be approached through various established routes, which typically involve the construction of the piperidine (B6355638) ring followed by the introduction of the 2,5-difluorobenzoyl group, or the formation of a precursor that is then cyclized. These methods range from classical multi-step organic reactions to more modern, efficient catalytic processes.
Conventional synthesis of 4-aroylpiperidines, including this compound, often relies on a series of well-established organic reactions. A common strategy involves the use of a pre-formed piperidine ring, which is then functionalized. For instance, a Friedel-Crafts acylation reaction represents a direct method for this functionalization. In this approach, a protected piperidine derivative can be acylated using 2,5-difluorobenzoyl chloride in the presence of a Lewis acid catalyst.
Another classical route involves the use of 4-piperidone (B1582916) as a key intermediate. dtic.mil 4-Piperidones are frequently synthesized through methods like the Dieckmann condensation of diesters formed from the addition of a primary amine to two equivalents of an alkyl acrylate. dtic.mil Once the 4-piperidone is obtained, a Grignard reaction with a 2,5-difluorophenylmagnesium halide, followed by oxidation of the resulting tertiary alcohol, would yield the target ketone.
Modern synthetic chemistry offers more efficient and atom-economical catalytic methods for constructing the piperidine skeleton. These approaches often lead to higher yields and better selectivity under milder conditions.
Catalytic hydrogenation of pyridine (B92270) derivatives is a fundamental method for producing the piperidine core. dtic.mil Recent advancements include the use of ruthenium catalysts with borane-ammonia (H3N-BH3) for the transfer hydrogenation of pyridines. organic-chemistry.org Another method employs a heterogeneous rhodium on carbon (Rh/C) catalyst in water for the complete hydrogenation of various heteroaromatics, including pyridines. organic-chemistry.org
For the synthesis of substituted piperidines, iridium-catalyzed hydrogen borrowing [5 + 1] annulation has emerged as a powerful technique. nih.gov This method allows for the reaction of a diol with an amine to form two new C-N bonds, enabling the stereoselective synthesis of substituted piperidines. nih.gov Palladium-catalyzed reactions, such as the asymmetric 6-endo aminoacetoxylation of unactivated alkenes, can produce chiral β-acetoxylated piperidines with high enantioselectivity, showcasing the power of modern catalysis in controlling stereochemistry. organic-chemistry.org Microwave-assisted synthesis has also been employed for the rapid cyclocondensation of alkyl dihalides and primary amines in an aqueous medium to form nitrogen-containing heterocycles like piperidine. organic-chemistry.org
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and side reactions. Key parameters for optimization include the choice of catalyst, solvent, temperature, reaction time, and reactants.
For instance, in the synthesis of N-substituted piperidines from piperidine and an aldehyde, conditions such as using anhydrous potassium carbonate as a base in a solvent like DMF at 90 °C for 12 hours have been found to be effective. nih.gov The synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride reports a high yield of 83% after refluxing for 16 hours and purifying the residue with hot isopropanol, indicating the importance of both reaction duration and purification solvent. prepchem.com
The choice of protective groups is also a critical aspect of optimization. A synthetic route for a related compound highlights the use of an N-benzyl group, which is later removed by catalytic hydrogenolysis. google.com However, the use of expensive precious metal catalysts for such deprotection steps increases production costs, suggesting that optimization could involve exploring alternative, more economical deprotection strategies or catalysts. google.com
The table below summarizes examples of reaction conditions that can be optimized for the synthesis of piperidine derivatives.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale for Optimization |
| Catalyst | Precious Metal (e.g., Pd/C) google.com | Cp*Ir complex organic-chemistry.org | RuCl₃·xH₂O organic-chemistry.org | Cost reduction, improved efficiency, and selectivity. |
| Solvent | Acetic Acid prepchem.com | Dimethylformamide (DMF) nih.gov | Water nih.gov | Enhancing solubility, influencing reaction rate, and green chemistry considerations. |
| Temperature | Reflux prepchem.com | 90 °C nih.gov | 80 °C organic-chemistry.org | Balancing reaction kinetics against the formation of side products. |
| Base | Anhydrous K₂CO₃ nih.gov | - | - | Crucial for reactions involving deprotonation steps. |
| Reaction Time | 16 hours prepchem.com | 12 hours nih.gov | 3-5 hours google.com | Achieving complete conversion while minimizing degradation of the product. |
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms is fundamental to controlling the outcome of the synthesis, including yield, selectivity, and the formation of byproducts.
The formation of this compound involves several key bond-forming reactions, each with a distinct mechanism.
Friedel-Crafts Acylation: If this method is used to attach the benzoyl group to the piperidine ring (acting as a nucleophile in a variation of the standard reaction) or more classically, to acylate a phenyl group attached to the 4-position, the mechanism involves the formation of a highly electrophilic acylium ion from the 2,5-difluorobenzoyl chloride and a Lewis acid catalyst. This acylium ion is then attacked by the nucleophile (e.g., an enamine derivative of 4-piperidone) to form the C-C bond.
Grignard Reaction: The reaction of a 2,5-difluorophenylmagnesium halide with a 4-piperidone derivative proceeds via nucleophilic addition. The organomagnesium compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the piperidone. This forms a magnesium alkoxide intermediate, which is then protonated during aqueous workup to yield a tertiary alcohol.
Dieckmann Condensation: For the formation of the 4-piperidone ring itself, the Dieckmann condensation mechanism involves the intramolecular cyclization of a diester. dtic.mil A base abstracts an α-proton to form an enolate, which then attacks the other ester group in an intramolecular nucleophilic acyl substitution, leading to the formation of a β-keto ester after elimination of an alkoxide. Subsequent hydrolysis and decarboxylation yield the 4-piperidone. dtic.mil
Iridium-Catalyzed Annulation: The mechanism for modern catalytic methods, such as the iridium(III)-catalyzed [5 + 1] annulation, is more complex. nih.gov It is proposed to involve a sequence of hydroxyl oxidation, intermolecular amination to form a hydroxyamine intermediate, and a subsequent intramolecular amination and imine reduction via hydrogen transfer from the catalyst. nih.gov
While this compound itself is achiral, the synthesis of its derivatives or the use of chiral precursors necessitates careful control of stereochemistry. Modern catalytic methods have proven particularly effective in this regard.
For example, the palladium-catalyzed asymmetric aminoacetoxylation of alkenes can generate chiral piperidines with excellent enantioselectivities. organic-chemistry.org This control is achieved through the use of specifically designed chiral ligands, such as pyridine-oxazoline (Pyox), which create a chiral environment around the metal center. organic-chemistry.org
Similarly, iridium-catalyzed hydrogen borrowing annulation can be highly stereoselective. nih.gov When using enantioenriched substrates, the reaction can proceed without racemization, providing a pathway to highly enantiopure C4-substituted piperidines. nih.gov The hydroboration/hydrogenation cascade of substituted pyridines has been shown to be cis-selective, which is crucial when creating disubstituted piperidine rings where the relative stereochemistry of the substituents is important. nih.gov These examples demonstrate that while the parent compound may be simple, the synthetic routes can be adapted to produce complex, stereochemically defined derivatives by selecting the appropriate catalytic system and reaction conditions.
Strategic Derivatization of the this compound Core
The this compound scaffold serves as a crucial building block in medicinal chemistry, largely due to its presence in various neurologically active agents. Strategic derivatization of this core structure is a key methodology for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Modifications can be systematically introduced at several key positions, primarily at the piperidine nitrogen and on the difluorobenzoyl ring, to explore the structure-activity relationships (SAR) and optimize lead compounds.
Substituent Effects on the Difluorobenzoyl Moiety
While modifications at the piperidine nitrogen are more common, altering the substitution pattern on the 2,5-difluorobenzoyl ring provides another avenue for fine-tuning molecular properties. The electronic nature of the benzoyl moiety is governed by the two fluorine atoms, which are strongly electron-withdrawing due to their high electronegativity (an inductive or -I effect). The introduction of additional substituents can either enhance or counteract these effects, thereby modulating the molecule's interaction with its biological target.
The electronic properties of substituents are typically described by their inductive (I) and mesomeric (M) effects. frontiersin.org
Electron-Withdrawing Groups (EWGs): Adding further EWGs (e.g., -NO₂, -CN, -CF₃) to the aromatic ring would increase the partial positive charge on the benzoyl carbonyl carbon, potentially strengthening interactions like hydrogen bonds or dipole-dipole interactions. Such substitutions generally shift reduction potentials to more positive values. frontiersin.org For example, the addition of a chlorine atom, as seen in 1-(4-chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide, further enhances the electron-withdrawing nature of the ring. sigmaaldrich.com
The position of the new substituent is critical. For instance, a group in the ortho position to the carbonyl can also exert steric effects, potentially forcing the benzoyl group out of planarity with the piperidine ring and altering the molecule's three-dimensional shape. The interplay between these electronic and steric factors is a key consideration in rational drug design. rsc.orgmdpi.com Studies on substituted aromatic systems show that these modifications directly impact properties like ionization potential and electron affinity, which are crucial for charge transport and molecular interactions. nih.gov
| Substituent Type | Example Groups | Primary Electronic Effect | Predicted Impact on Benzoyl Moiety | Reference |
|---|---|---|---|---|
| Strongly Electron-Withdrawing | -NO₂, -CF₃ | Strong -I, -M | Increases electrophilicity of carbonyl carbon; lowers LUMO energy. | frontiersin.orgnih.gov |
| Moderately Electron-Withdrawing (Halogens) | -Cl, -Br | Strong -I, Weak +M | Enhances overall electron-withdrawing character of the ring. | rsc.org |
| Electron-Donating | -OCH₃, -N(CH₃)₂ | -I, Strong +M | Partially counteracts the -I effect of fluorine atoms; raises HOMO energy. | frontiersin.orgmdpi.com |
Parallel Synthesis and Combinatorial Approaches for Library Generation
To efficiently explore the vast chemical space around the this compound core, medicinal chemists employ parallel synthesis and combinatorial chemistry techniques. nih.gov These strategies enable the rapid generation of large, focused libraries of related compounds, which can then be screened for desired biological activity. nih.govuniroma1.it This contrasts with traditional, one-at-a-time synthesis. nus.edu.sg
Parallel Synthesis: In parallel synthesis, multiple related compounds are synthesized simultaneously in spatially addressed arrays, such as multiwell plates. researchgate.net Each well contains a distinct reaction, but common steps like reagent addition, washing, and deprotection can be performed in parallel, significantly increasing throughput. uniroma1.it For example, a library of N-alkylated derivatives of this compound could be generated by placing the core scaffold in each well of a 96-well plate and then adding a different alkyl halide or aldehyde (for reductive amination) to each well. researchgate.net This approach is well-suited for solution-phase synthesis, where the identity of each product is known by its position in the array. researchgate.net
Combinatorial Chemistry: Combinatorial chemistry can generate even larger libraries, often using solid-phase synthesis. nus.edu.sg In this approach, the core molecule is attached to an insoluble polymer resin. A "split-and-mix" strategy can then be used, where the resin is divided into portions, each is reacted with a different building block, and then the portions are recombined. uniroma1.it By repeating this process, a vast number of unique compounds can be synthesized on the resin beads. nih.govresearchgate.net
For the this compound scaffold, a combinatorial library could be designed with multiple points of diversity. For instance:
Diversity at Piperidine Nitrogen: Using a set of diverse aldehydes in a reductive amination step.
Diversity on the Benzoyl Ring: Starting with a small set of variously substituted (2,5-difluoro-X-benzoyl)piperidines.
These high-throughput synthetic approaches, whether in solution or on solid phase, are powerful tools for lead discovery and optimization. nih.gov They allow for a systematic exploration of structure-activity relationships, facilitating the identification of derivatives with improved potency and optimized properties. rsc.org
Computational Chemistry and Theoretical Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule (ligand) like 4-(2,5-Difluorobenzoyl)piperidine might interact with a biological target, typically a protein. These methods are crucial in drug discovery for understanding the mechanism of action and for optimizing ligand structure to improve binding affinity and selectivity. nih.govnih.gov
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For the this compound scaffold, these simulations can elucidate key interactions that contribute to its binding energy.
Studies on similar benzoylpiperidine derivatives have shown that the benzoyl portion often occupies a lipophilic channel within the receptor's active site, engaging in hydrophobic interactions. nih.gov The piperidine (B6355638) ring can adopt various positions, with its nitrogen atom potentially forming hydrogen bonds or salt bridges, depending on its protonation state.
In the case of this compound, a docking study would likely reveal the following interactions:
Hydrogen Bonding: The carbonyl oxygen of the benzoyl group is a primary hydrogen bond acceptor.
Hydrophobic and Aromatic Interactions: The difluorophenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic or nonpolar amino acid residues in the binding pocket.
Halogen Bonding: The fluorine atoms may participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen.
A hypothetical docking simulation against a protein kinase, for example, might yield the results shown in Table 1.
| Interacting Residue | Interaction Type | Predicted Distance (Å) | Ligand Moiety Involved |
|---|---|---|---|
| LEU 83 | Hydrophobic | 3.8 | Difluorophenyl Ring |
| VAL 35 | Hydrophobic | 4.1 | Piperidine Ring |
| ASP 145 | Hydrogen Bond | 2.9 | Carbonyl Oxygen |
| PHE 144 | π-π Stacking | 4.5 | Difluorophenyl Ring |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. nih.gov For flexible molecules like this compound, understanding the preferred conformations is essential, as the bioactive conformation (the shape the molecule adopts when binding to its target) must be energetically accessible. nih.gov
The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. The bulky 2,5-difluorobenzoyl group at the 4-position can exist in either an axial or equatorial position. Due to steric hindrance, the equatorial conformation is generally more stable and thus more populated at equilibrium.
An energy landscape is a plot of the potential energy of the molecule as a function of its conformational degrees of freedom, such as rotatable bonds. A theoretical analysis would involve rotating the key bonds—such as the bond connecting the piperidine ring to the carbonyl group—to identify energy minima (stable conformers) and the energy barriers between them.
| Conformer Description | Dihedral Angle (C3-C4-C=O) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| Equatorial (Global Minimum) | ~175° | 0.00 | ~85% |
| Equatorial (Rotamer 1) | ~35° | 1.5 | ~9% |
| Axial (Transition State) | - | ~5.0 | <1% |
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule compared to the classical mechanics used in docking. nih.gov These methods can be used to calculate a wide range of molecular properties. substack.com
Electronic structure analysis reveals how electrons are distributed within the molecule, which is fundamental to its reactivity and interactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ekb.eg
For this compound, the electron-withdrawing nature of the fluorine atoms and the carbonyl group would be expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack at the carbonyl carbon. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting the electronegative oxygen atom (red) as a site for electrophilic interaction and the regions around the hydrogen atoms (blue) as electropositive. nih.gov
Quantum chemical methods can also predict spectroscopic properties. Theoretical calculations of IR, ¹H NMR, and ¹³C NMR spectra can aid in the structural confirmation of the synthesized compound by comparing the calculated data with experimental results. nih.govnih.gov
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 Debye |
| Calculated C=O Stretch (IR) | 1685 cm⁻¹ |
Quantum chemical calculations can be employed to model chemical reactions, elucidating the step-by-step mechanism and identifying the high-energy transition states that control the reaction rate. substack.com For this compound, this could involve modeling its synthesis, for example, via the acylation of piperidine with 2,5-difluorobenzoyl chloride.
The calculations would map the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. By calculating the energy barriers (activation energies) for each step, the most likely reaction pathway can be determined. This information is invaluable for optimizing reaction conditions to improve yield and minimize byproducts. However, specific studies elucidating the reaction pathways for this compound are not currently available in the literature.
In Silico Prediction of Molecular Interaction Profiles (excluding ADME/Toxicity)
An in silico molecular interaction profile provides a comprehensive summary of a molecule's potential to engage in various non-covalent interactions. This profile is derived from its 3D structure and electronic properties and is used to predict its behavior in a biological environment.
For this compound, the profile would highlight key pharmacophoric features:
Hydrogen Bond Acceptors: The carbonyl oxygen is a strong hydrogen bond acceptor.
Hydrogen Bond Donors: The piperidine N-H group is a hydrogen bond donor (when protonated, it becomes a much stronger donor).
Aromatic/Hydrophobic Regions: The difluorophenyl ring provides a significant hydrophobic surface capable of aromatic interactions.
Positive Ionizable: The piperidine nitrogen is basic (pKa ~8-9) and will be protonated at physiological pH, providing a positive charge for ionic interactions.
This profile can be used to screen virtual libraries of proteins to identify potential binding partners or to design new molecules with tailored interaction profiles.
| Pharmacophoric Feature | Count | Location | Potential Interaction |
|---|---|---|---|
| Hydrogen Bond Acceptor | 1 | Carbonyl Oxygen | Interaction with donors (e.g., -NH, -OH groups) |
| Hydrogen Bond Donor | 1 | Piperidine N-H | Interaction with acceptors (e.g., C=O, N) |
| Aromatic Ring | 1 | Difluorophenyl Ring | π-π stacking |
| Hydrophobic Centroid | 2 | Difluorophenyl, Piperidine | van der Waals forces |
| Positive Ionizable Center | 1 | Piperidine Nitrogen | Salt bridge, ionic interactions |
Structure Activity Relationship Sar Studies
Elucidation of Key Pharmacophores and Structural Motifs within the Benzoylpiperidine Framework
The benzoylpiperidine moiety is widely recognized as a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds. enamine.netnih.gov A pharmacophore, in this context, represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For the benzoylpiperidine framework, key pharmacophoric elements typically include:
The Piperidine (B6355638) Ring: This saturated heterocycle often serves as a central scaffold, providing a defined spatial orientation for other functional groups. The nitrogen atom within the piperidine ring is frequently a key interaction point, often protonated at physiological pH, allowing for ionic interactions with target proteins.
The Benzoyl Group: The carbonyl function of the benzoyl group is a critical hydrogen bond acceptor, capable of forming strong interactions with amino acid residues in a protein's binding pocket. nih.gov The aromatic phenyl ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions.
The Linker: The direct attachment of the benzoyl group to the 4-position of the piperidine ring creates a relatively rigid linker, which restricts the conformational freedom of the molecule and presents the pharmacophoric elements in a specific orientation for optimal target engagement.
The 4-benzoylpiperidine scaffold is considered a constrained analog of the butyrophenone (B1668137) pharmacophore, a feature found in many antipsychotic drugs. nih.gov This structural constraint can lead to enhanced selectivity for specific receptor subtypes.
Influence of the Difluorobenzoyl Substitution Pattern on Molecular Recognition and Activity
The introduction of fluorine atoms onto the benzoyl ring has a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. The 2,5-difluoro substitution pattern in 4-(2,5-Difluorobenzoyl)piperidine is of particular interest due to the unique electronic and conformational effects it imparts.
Fluorine, being the most electronegative element, can significantly alter the electron distribution within the aromatic ring. This can influence the strength of hydrogen bonds formed by the carbonyl group and modulate the nature of aromatic interactions. The presence of two fluorine atoms at the 2 and 5 positions can create a unique electrostatic potential map on the face of the benzoyl ring, which can be critical for molecular recognition by the target protein.
Furthermore, the substitution pattern can influence the preferred conformation of the benzoyl group relative to the piperidine ring. The steric and electronic interactions between the fluorine atoms and the adjacent carbonyl group can affect the dihedral angle, thereby influencing how the molecule presents itself to its biological target. For instance, in the development of Glycine Transporter 1 (GlyT1) inhibitors, a derivative featuring a 2,4-difluorobenzoyl moiety was synthesized, highlighting the importance of the difluoro-substitution pattern for activity. nih.gov While this is a 2,4-difluoro analog, it underscores the significance of the placement of fluorine atoms on the benzoyl ring for achieving desired biological outcomes.
| Compound/Analog | Substitution Pattern | Notable Activity/Finding | Reference |
| 4-(p-Fluorobenzoyl)piperidine | 4-Fluoro | Crucial for anchorage at the 5-HT2A receptor. | nih.gov |
| Benzoylpiperidine Derivative | 2,4-Difluoro | Investigated as a GlyT1 inhibitor. | nih.gov |
Conformational Flexibility and Rigidity in Structure-Activity Relationships
The balance between conformational flexibility and rigidity is a critical determinant of a drug's activity. A molecule that is too flexible may expend a significant amount of energy adopting the correct conformation for binding, leading to a decrease in affinity. Conversely, a molecule that is too rigid may not be able to adapt to the specific geometry of the binding site.
The 4-benzoylpiperidine scaffold possesses a degree of conformational flexibility, primarily arising from the rotation around the bond connecting the piperidine ring and the benzoyl group, and the chair-boat interconversion of the piperidine ring itself. However, the 4-substitution pattern and the nature of the substituent on the benzoyl ring can impose significant conformational constraints.
Bioisosteric Replacements within the this compound Scaffold and its Analogues
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. This approach is often employed to improve potency, selectivity, metabolic stability, or to reduce toxicity.
One of the most common bioisosteric replacements relevant to the 4-benzoylpiperidine scaffold is the substitution of a piperazine (B1678402) ring with a piperidine ring, or vice versa. enamine.netnih.gov The piperazine ring contains an additional nitrogen atom, which can significantly alter the basicity, polarity, and hydrogen bonding capacity of the molecule.
The replacement of a piperazine with a piperidine in a drug candidate can lead to a decrease in polarity and basicity, which may enhance its ability to cross the blood-brain barrier. However, this change also results in the loss of a potential hydrogen bond donor/acceptor site. In the context of the benzoylpiperidine framework, the carbonyl group can sometimes compensate for the loss of a nitrogen atom by forming a key hydrogen bond with the target. nih.gov The decision to use a piperidine or a piperazine ring is therefore highly dependent on the specific requirements of the biological target and the desired pharmacokinetic profile of the drug. Many antipsychotic drugs, for example, utilize either the piperidine or piperazine moiety, underscoring the interchangeability and distinct advantages of each in specific contexts. google.com
| Bioisosteric Pair | Key Differences | Potential Impact on Properties |
| Piperidine | Single basic nitrogen | Lower polarity, potentially better CNS penetration. |
| Piperazine | Two basic nitrogens | Higher polarity, additional H-bond acceptor/donor site. |
Beyond the piperazine-piperidine swap, other bioisosteric replacements can be strategically employed within the this compound scaffold to fine-tune its properties. These modifications can involve the piperidine ring itself or the benzoyl moiety.
For instance, the piperidine ring can be replaced with other cyclic amines or even spirocyclic systems. The use of spirocyclic scaffolds, such as azaspiro[3.3]heptane, has been proposed as a means to create novel chemical space and improve properties like metabolic stability. enamine.netresearchgate.net These rigid systems can lock the molecule into a specific conformation, which can be advantageous if that conformation is the one required for high-affinity binding.
Modifications to the benzoyl group are also a common strategy. The phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions. The carbonyl linker itself can be replaced with other groups, such as an oxime or a methylene (B1212753) group, to alter the geometry and electronic nature of the connection between the two core fragments. Each of these modifications can have profound implications for the structure-activity relationship of the resulting analogues. enamine.net
Pre Clinical Pharmacological Investigations and Molecular Mechanisms
Investigation of Molecular Target Interactions through In Vitro Assays
Detailed enzymatic inhibition or modulation studies specifically for 4-(2,5-Difluorobenzoyl)piperidine are not currently available in published literature. However, the broader class of piperidine-containing molecules has been investigated for inhibitory activity against various enzymes. For instance, certain piperidine (B6355638) derivatives have been identified as inhibitors of Protein Kinase B (Akt), a key enzyme in cell signaling pathways that regulate growth and survival. The structural features of the piperidine ring and its substituents are critical for this inhibitory activity.
Specific receptor binding and ligand affinity data for this compound are not publicly available. Research on analogous compounds with a piperidine core demonstrates a wide range of affinities for various receptors, including those in the serotoninergic, dopaminergic, and muscarinic acetylcholine (B1216132) systems. The nature and position of substituents on the benzoyl and piperidine rings are determinant factors for receptor affinity and selectivity. For example, different substitution patterns can lead to high affinity for dopamine (B1211576) D2-like receptors or serotonin (B10506) 5-HT2A receptors, which are important targets in the treatment of neuropsychiatric disorders. Without direct experimental data, the receptor binding profile of this compound remains speculative.
There is no published research on the modulation of ion channels, including P2X3 receptors, by this compound. The P2X3 receptor, an ATP-gated ion channel predominantly expressed in sensory neurons, is a target for novel analgesics. The potential for piperidine-based compounds to modulate this receptor would depend on their ability to fit into the ATP binding pocket or allosterically influence channel gating.
Cellular and Sub-cellular Mechanistic Studies In Vitro
While this compound has been broadly categorized under "Notch Signaling Pathway," specific studies detailing its effects on this or any other cellular pathway are absent from the scientific literature. ambeed.com The Notch signaling pathway is a highly conserved cell-cell communication system that plays a crucial role in cell fate decisions, proliferation, and apoptosis. The activity of related piperidone compounds on this pathway suggests that the core piperidine structure could potentially serve as a scaffold for molecules that modulate these complex signaling cascades. However, direct evidence for this compound is lacking.
No studies on receptor internalization or the downstream effects of this compound have been reported. Such studies are critical for understanding the long-term consequences of receptor interaction, including the potential for receptor desensitization or down-regulation, which can significantly impact the therapeutic profile of a compound.
Pre-clinical Efficacy in In Vitro Disease Models (excluding clinical human data)
Extensive literature searches did not yield specific in vitro data on the pre-clinical efficacy of the compound this compound for the outlined disease models. While the broader classes of piperidine and benzoylpiperidine derivatives have been investigated for various therapeutic applications, specific experimental results for this particular molecule in the areas of cancer, neurodegenerative disease, and pain are not publicly available in the reviewed scientific literature.
Antiproliferative Activity in Cancer Cell Lines
No specific studies detailing the in vitro antiproliferative activity of this compound against any cancer cell lines were identified. Although piperidine-containing compounds have been explored as potential anticancer agents, with some derivatives showing activity against cell lines such as HCT-116 (colon carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer), no such data is available for this compound. sciforum.net
Relevance in Neurodegenerative Disease Models (e.g., Acetylcholinesterase Inhibition, Amyloid-beta Aggregation)
There is no available in vitro data to suggest that this compound has been evaluated for its potential to inhibit acetylcholinesterase or affect the aggregation of amyloid-beta peptides. Research in the area of Alzheimer's disease has explored various piperidine derivatives for their dual ability to inhibit acetylcholinesterase and prevent amyloid-beta aggregation, but this compound is not mentioned in these studies. nih.gov
Potential in Pain and Neurological Disorder Models (based on receptor targets)
No in vitro studies were found that investigated the interaction of this compound with receptor targets relevant to pain and neurological disorders. While sigma-1 receptor ligands with a benzylpiperazine scaffold have been developed and tested for antinociceptive effects, specific data for this compound is absent from the literature. nih.gov
Selectivity and Off-Target Profiling in In Vitro Systems
There is no published in vitro data on the selectivity and off-target profiling of this compound. The benzoylpiperidine scaffold is recognized as a privileged structure in medicinal chemistry, and various derivatives have been assessed for their selectivity against different targets. core.ac.uk However, a specific selectivity profile for this compound against a panel of receptors, enzymes, or ion channels has not been reported.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Synthesized Analogues
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
1H NMR and 13C NMR Techniques
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the characterization of 4-(2,5-Difluorobenzoyl)piperidine and its analogues.
¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. Chemical shifts (δ) in the ¹H NMR spectrum of piperidine (B6355638) derivatives are typically observed in specific regions. For instance, the protons on the piperidine ring appear at distinct chemical shifts, which can be influenced by the nature of the substituent on the nitrogen atom. researchgate.net
¹³C NMR offers complementary information on the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments. In the case of fluorinated compounds like this compound, the carbon signals are often split due to coupling with the fluorine atoms, providing valuable information about the position of the fluorine substituents on the benzoyl ring.
Interactive Data Table: Representative NMR Data for Piperidine and Related Structures
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) |
| Piperidine | ¹H | ~2.79 (A), ~2.04 (B), ~1.53 (C) | Multiplets |
| Piperidine | ¹³C | ~47.0, ~27.0, ~25.0 | |
| 1-(2,6-difluorophenyl)-2-phenylethyl]dimethylazanium chloride | ¹H | 7.4–7.5, 7.1–7.2, 7.0, 6.9, 4.9, 4.0, 3.6–3.7, 2.8, 2.7 | m, m, br. s, br. s, dd, dd, m, br. s, br. s |
| 1-(2,6-difluorophenyl)-2-phenylethyl]dimethylazanium chloride | ¹³C | 162.5, 135.8, 133.6, 133.5, 133.4, 129.3, 129.1, 127.7, 113.5, 112.7, 107.0, 61.8, 43.0, 38.4, 34.7 | dd (J = 251.12, 7.67 Hz) |
Note: The exact chemical shifts can vary depending on the solvent and the specific analogue being analyzed. The data for the fluorinated diphenidine (B1206869) derivative is provided for illustrative purposes of complex NMR analysis. ntu.ac.uk
Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC)
To unravel more complex structures and to definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the molecule. For this compound, COSY would show correlations between the protons on the piperidine ring, as well as between the protons on the difluorobenzoyl group. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This powerful technique is instrumental in connecting different fragments of the molecule, such as linking the piperidine ring to the difluorobenzoyl moiety through the carbonyl group. ipb.pt
These 2D NMR techniques, when used in combination, provide a comprehensive and unambiguous structural elucidation of synthesized analogues of this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For piperazine (B1678402) derivatives, common fragmentation pathways have been studied, which can be analogous to the fragmentation of piperidine-containing compounds. researchgate.netraco.cat The fragmentation of this compound would likely involve cleavage at the bonds adjacent to the carbonyl group and within the piperidine ring, yielding characteristic fragment ions. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. Native mass spectrometry can also be employed for studying non-covalent interactions of such compounds with biological targets. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum.
For this compound, the IR spectrum would exhibit key absorption bands corresponding to its functional groups:
C=O (carbonyl) stretch: A strong absorption band is expected in the region of 1650-1700 cm⁻¹, characteristic of a ketone.
C-F (carbon-fluorine) stretch: Absorptions for C-F bonds typically appear in the fingerprint region, usually between 1000 and 1400 cm⁻¹.
N-H (amine) stretch: If the piperidine nitrogen is secondary (N-H), a characteristic absorption would be observed around 3300-3500 cm⁻¹. For a tertiary amine, this peak would be absent.
C-H (aliphatic and aromatic) stretches: These are typically observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.
The Aldrich FT-IR Collection provides a vast library of spectra for comparison. thermofisher.com
X-ray Crystallography for Elucidating Solid-State Molecular Conformations and Intermolecular Interactions (if applicable for derivatives)
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. vensel.org For derivatives of this compound that form suitable crystals, this method can provide definitive information about:
Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the piperidine ring (e.g., chair or boat) and the orientation of the difluorobenzoyl group. researchgate.net
Intermolecular Interactions: It can identify and characterize non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which are crucial for understanding the crystal packing and solid-state properties of the compound. nih.govmdpi.com
While obtaining suitable crystals can be a challenge, the information provided by X-ray crystallography is unparalleled in its detail and accuracy for solid-state structural analysis.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC/MS)
Chromatographic techniques are essential for assessing the purity of synthesized compounds and for isolating them from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to separate, identify, and quantify each component in a mixture. For purity assessment of this compound, a single sharp peak in the chromatogram under various conditions would indicate a high degree of purity. The purity of related compounds is often reported to be greater than 98% as determined by HPLC. tcichemicals.comlaboratoriumdiscounter.nl
Liquid Chromatography-Mass Spectrometry (LC/MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It allows for the separation of impurities and their simultaneous identification based on their mass-to-charge ratio. This is particularly useful for identifying minor byproducts in a synthesis. LC/MS methods have been developed for the trace analysis of various compounds, including those with piperidine moieties, in different matrices. nih.govlcms.cz
These chromatographic methods are indispensable tools in the synthesis and characterization of this compound and its analogues, ensuring the quality and reliability of the compounds used in further research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2,5-Difluorobenzoyl)piperidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2,5-difluorobenzoyl chloride with a piperidine derivative under basic conditions. Reaction optimization should focus on solvent selection (e.g., dichloromethane or chloroform), temperature control (0–25°C), and stoichiometric ratios of reagents. Purification via column chromatography using n-hexane/ethyl acetate gradients (e.g., 5:5 ratio) can achieve >90% purity, as demonstrated in analogous benzoylpiperidine syntheses . Yield improvements (e.g., 75–84%) may require iterative adjustments to reaction time and catalyst loading.
Q. How should researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm substitution patterns. For example, the difluorobenzoyl group typically shows aromatic proton signals at δ 7.2–7.8 ppm and fluorine-coupled splitting patterns .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (254 nm) to assess purity. A retention time of ~13 minutes and >95% peak area indicate high purity .
- Elemental Analysis : Verify carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values to confirm stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives through systematic experimental design?
- Methodological Answer : Employ factorial design to isolate variables influencing bioactivity (e.g., substituent position, solvent polarity). For instance:
- Independent Variables : Fluorine substitution (2,5 vs. 3,4 positions), piperidine ring modifications.
- Dependent Variables : IC values in enzyme inhibition assays.
- Statistical Analysis : Use ANOVA to identify significant interactions between variables. Pre-test/post-test designs with control groups can mitigate confounding factors . Cross-validate results with orthogonal assays (e.g., SPR binding vs. cellular activity) to confirm mechanistic consistency.
Q. What computational strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Simulate ligand-receptor interactions using software like AutoDock Vina. Focus on fluorine’s electronegativity and its role in hydrogen bonding with target proteins (e.g., kinases) .
- Quantum Mechanical Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. Density Functional Theory (DFT) at the B3LYP/6-31G* level is widely used for fluorinated compounds .
- MD Simulations : Run 100-ns trajectories to evaluate conformational dynamics in aqueous and lipid bilayer environments, correlating with membrane permeability data .
Q. How can researchers integrate this compound into a theoretical framework for CNS drug discovery?
- Methodological Answer : Align the compound’s design with established neuropharmacological theories, such as dopamine receptor modulation or σ-1 receptor antagonism. For example:
- Hypothesis-Driven Synthesis : Derive analogs with varying logP values to test blood-brain barrier (BBB) penetration models.
- In Silico ADMET Prediction : Use tools like SwissADME to prioritize derivatives with optimal BBB scores and minimal CYP450 inhibition .
- Mechanistic Validation : Combine patch-clamp electrophysiology and calcium imaging to confirm target engagement in neuronal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
